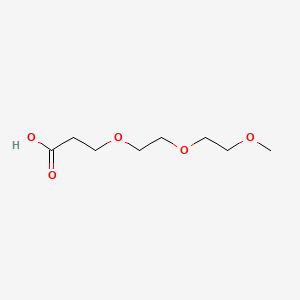

m-PEG3-酸

描述

m-PEG3-acid is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.

科学研究应用

m-PEG3-酸:科学研究应用的全面分析

药物递送系统: m-PEG3-酸因其能够提高水性介质中的溶解度并与伯胺基形成稳定的酰胺键而被广泛用于药物递送系统的开发。 这使其成为创建靶向药物载体(例如纳米颗粒或脂质体)的理想连接体,这些载体可用于递送 mRNA 疫苗或其他治疗剂 .

生物缀合: 在生物缀合中,m-PEG3-酸充当不可切割的连接体,可用于将药物或其他分子连接到蛋白质或抗体等生物分子。 该过程通常被称为 PEG 化,可增强治疗剂在体内的稳定性和溶解度,优化其疗效并降低循环中的清除率 .

聚合物科学: m-PEG3-酸在聚合物科学中发挥作用,特别是在合成 PLA-PEG 共聚物等生物降解聚合物方面。 这些聚合物有利于控制药物释放,提供诸如降低毒性和能够在较长时间内以稳定量释放治疗药物等优点 .

纳米技术: 该化合物在纳米技术中至关重要,特别是在制造用于医疗应用的纳米结构系统方面。 将其纳入纳米颗粒的设计可增强其与生物系统的相互作用,并提高其作为药物递送载体的性能 .

分子生物学: 在分子生物学中,m-PEG3-酸用于修饰核酸或蛋白质以研究其结构和功能。 它也用于需要亲水间隔基以增加分子距离并减少空间位阻的标记技术 .

生物医学工程: m-PEG3-酸通过促进用于组织工程和再生医学的先进材料的开发,为生物医学工程做出贡献。 它的特性有助于创建支持细胞生长和组织形成的支架 .

诊断成像: 该化合物还用于诊断成像,其中它有助于制备用于增强成像方式(例如 MRI 或 PET 扫描)的造影剂,从而改善对生物过程的可视化 .

化学合成: 最后,m-PEG3-酸在化学合成中用作将 PEG 链引入分子中的试剂,从而改变其物理和化学性质,以用于各种研究目的 .

每个应用领域都利用 m-PEG3-酸的独特特性来推动科学研究并在多个学科中开发创新解决方案。

BroadPharm Creative Biolabs BroadPharm Springer - Biodegradable PLGA-b-PEG polymeric nanoparticles Springer - PEGylated Systems in Pharmaceutics Springer - Emerging uses of PLA–PEG copolymer in cancer drug delivery Springer - Recent Advances in Bioorthogonal Ligation and Bioconjugation Thermo Fisher Scientific - Bioconjugation and crosslinking technical handbook MDPI - The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation

作用机制

Target of Action

The primary target of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid, also known as m-PEG3-acid, is primary amine groups . The terminal carboxylic acid of m-PEG3-acid can react with these primary amine groups in the presence of activators to form a stable amide bond .

Mode of Action

The interaction of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid with its targets involves the formation of a stable amide bond with primary amine groups . This reaction occurs in the presence of activators such as EDC or HATU .

Biochemical Pathways

Studies have shown that peg3, a related compound, is involved in regulating the expression levels of several key genes in adipogenesis and has been associated with the over-expression of genes involved in lipid metabolism .

Pharmacokinetics

The ADME properties of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid are characterized by its hydrophilic PEG spacer, which increases its solubility in aqueous media

Result of Action

Related compounds such as peg3 have been shown to play roles in cell proliferation, p53-mediated apoptosis , and have tumor suppressor activity .

Action Environment

The action, efficacy, and stability of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid are likely influenced by various environmental factors. For instance, the hydrophilic PEG spacer of the compound increases its solubility in aqueous media , suggesting that the compound’s action may be influenced by the hydration state of its environment.

生化分析

Biochemical Properties

m-PEG3-acid plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras). PROTACs are molecules that induce the degradation of target proteins by exploiting the ubiquitin-proteasome system. m-PEG3-acid acts as a linker that connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This interaction facilitates the selective degradation of the target protein, making m-PEG3-acid a crucial component in precision medicine .

Cellular Effects

m-PEG3-acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that polyethylene glycol (PEG) derivatives, including m-PEG3-acid, exhibit low cytotoxicity and high tolerability in various cell types . These properties make m-PEG3-acid suitable for use in drug delivery systems and other pharmaceutical formulations. Additionally, m-PEG3-acid has been observed to enhance the solubility and stability of conjugated molecules, thereby improving their cellular uptake and efficacy .

Molecular Mechanism

At the molecular level, m-PEG3-acid exerts its effects through binding interactions with biomolecules. The terminal carboxylic acid group of m-PEG3-acid readily reacts with primary and secondary amines under amide coupling conditions, forming stable amide bonds . This reaction increases the solubility and stability of the resulting compounds, facilitating their use in various biochemical applications. Furthermore, m-PEG3-acid’s role as a PROTAC linker involves the formation of a ternary complex with the target protein and E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-PEG3-acid have been observed to change over time. The compound is generally stable under standard storage conditions, but its stability can be affected by repeated freeze-thaw cycles . Long-term studies have shown that m-PEG3-acid maintains its efficacy in inducing protein degradation over extended periods, making it a reliable component in biochemical research . Degradation products may form over time, potentially impacting the compound’s activity and function .

Dosage Effects in Animal Models

The effects of m-PEG3-acid vary with different dosages in animal models. At low doses, m-PEG3-acid has been shown to be well-tolerated, with minimal adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

m-PEG3-acid is involved in various metabolic pathways, including lipid metabolism. Studies have shown that PEG derivatives can influence the expression of genes involved in lipid metabolism, such as Acly, Fasn, and Idh1 . m-PEG3-acid may also interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . These interactions highlight the compound’s potential impact on cellular metabolism and energy homeostasis.

Transport and Distribution

Within cells and tissues, m-PEG3-acid is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to be readily taken up by cells and distributed throughout the cytoplasm . Additionally, m-PEG3-acid’s ability to form stable conjugates with biomolecules enhances its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of m-PEG3-acid is influenced by its chemical structure and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications may also direct m-PEG3-acid to specific organelles, further influencing its activity and function .

属性

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-11-4-5-13-7-6-12-3-2-8(9)10/h2-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCYTEWOPOCEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

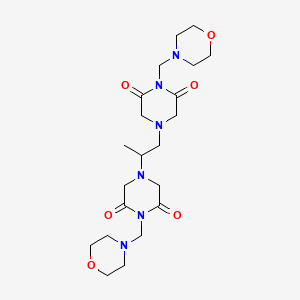

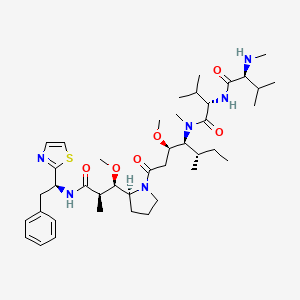

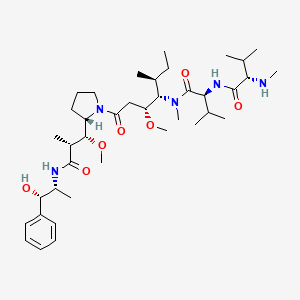

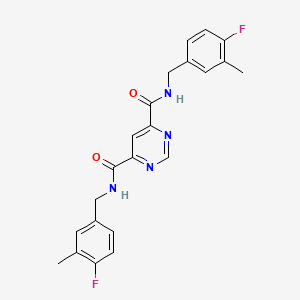

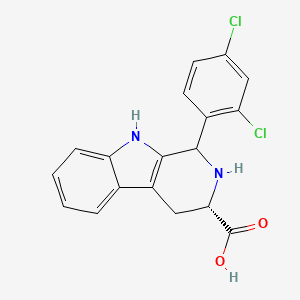

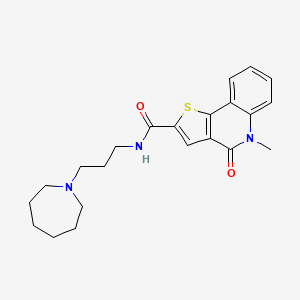

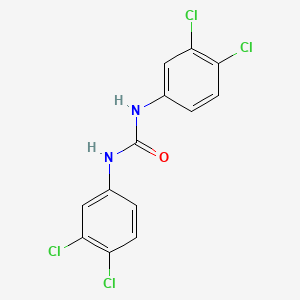

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B1677352.png)

![1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B1677358.png)

![5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B1677362.png)

![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)